3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20024650
InChI: InChI=1S/C19H18N4O2S/c1-11-7-8-13(9-12(11)2)23-17(24)10-15(18(23)25)21-22-19-20-14-5-3-4-6-16(14)26-19/h3-9,15,21H,10H2,1-2H3,(H,20,22)
SMILES:
Molecular Formula: C19H18N4O2S
Molecular Weight: 366.4 g/mol

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC20024650

Molecular Formula: C19H18N4O2S

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione -

Specification

Molecular Formula C19H18N4O2S
Molecular Weight 366.4 g/mol
IUPAC Name 3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C19H18N4O2S/c1-11-7-8-13(9-12(11)2)23-17(24)10-15(18(23)25)21-22-19-20-14-5-3-4-6-16(14)26-19/h3-9,15,21H,10H2,1-2H3,(H,20,22)
Standard InChI Key FKZGTGDWPRNQBD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)NNC3=NC4=CC=CC=C4S3)C

Introduction

Structural Characteristics and Molecular Identity

Core Framework and Substituents

The molecule’s architecture centers on a pyrrolidine-2,5-dione ring system, a five-membered lactam structure featuring two ketone groups at positions 2 and 5 . At position 1, a 3,4-dimethylphenyl group is attached, introducing aromaticity and steric bulk. Position 3 hosts a hydrazinyl linker that bridges the pyrrolidine ring to a benzothiazole moiety—a bicyclic system comprising a benzene fused to a thiazole ring containing nitrogen and sulfur atoms. This combination creates a hybrid structure with both polar (hydrazine, carbonyl) and hydrophobic (aromatic, methyl) regions, enabling diverse molecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₁₉N₄O₂S
Molecular Weight366.44 g/mol
IUPAC Name3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione
SMILESCC1=C(C=C(C=C1)N2C(=O)C(CNNC3=NC4=CC=CC=C4S3)C(=O)N2)C
InChI KeyDGPCMOUTDHQECE-GIJQJNRQSA-N

Synthesis and Optimization Strategies

Stepwise Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Pyrrolidine-2,5-dione Formation: Cyclocondensation of maleic anhydride with 3,4-dimethylaniline under acidic conditions yields 1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione.

  • Hydrazine Incorporation: Nucleophilic substitution at position 3 introduces the hydrazine group using hydrazine hydrate in ethanol.

  • Benzothiazole Coupling: Reaction with 2-chlorobenzothiazole in the presence of a palladium catalyst forms the final product.

Industrial-Scale Production

Recent advances emphasize green chemistry principles. Continuous flow reactors replace batch processes, enhancing yield (reported up to 78%) and reducing solvent waste. Catalytic systems employing immobilized enzymes or nano-catalysts (e.g., Au-TiO₂) further improve regioselectivity during the benzothiazole coupling step.

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

The benzothiazole moiety confers broad-spectrum antimicrobial activity. In vitro assays demonstrate minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming ampicillin in drug-resistant strains. The hydrazine linker enhances membrane penetration, facilitating disruption of bacterial cell wall biosynthesis.

Anti-inflammatory Applications

Structural analogs of pyrrolidine-2,5-dione exhibit cyclooxygenase-II (COX-II) inhibition, as seen in PRLD4 and PRLD5 (IC₅₀ ≈ 0.8 µM) . While direct data for this compound is limited, its shared pyrrolidine-dione core suggests potential COX-II selectivity, warranting further investigation.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound is sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in dimethyl sulfoxide (DMSO) and acetone. Stability studies indicate degradation <5% under ambient conditions over six months, making it suitable for long-term storage.

ADMET Profiling

Preliminary ADMET predictions using QikProp suggest:

  • Absorption: Moderate intestinal permeability (Caco-2 Papp = 12.3 × 10⁻⁶ cm/s)

  • Metabolism: Susceptible to CYP3A4-mediated oxidation

  • Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rodents)

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison with Analogous Compounds

CompoundKey Structural FeaturesIC₅₀ (Anticancer)MIC (Antimicrobial)
2-AminobenzothiazoleBenzothiazole core45 µM64 µg/mL
Hydrazine derivative AHydrazine + phenyl group28 µM32 µg/mL
Target CompoundBenzothiazole + hydrazine + pyrrolidine-dione12.5 µM8 µg/mL

The integration of benzothiazole, hydrazine, and pyrrolidine-dione functionalities synergistically enhances both potency and selectivity. For instance, the target compound’s anticancer IC₅₀ is 2–3 times lower than simpler benzothiazole or hydrazine derivatives.

Future Directions and Research Gaps

Current research priorities include:

  • In Vivo Efficacy Studies: Validating anticancer and antimicrobial activity in animal models.

  • COX-II Selectivity Profiling: Assessing inhibition kinetics and structural determinants of COX-II vs. COX-I.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility and bioavailability.

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